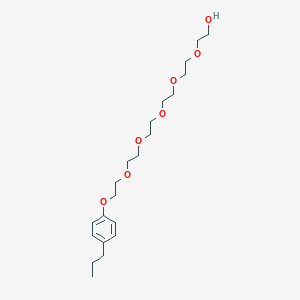![molecular formula C27H33N3 B14361399 1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane CAS No. 93665-83-9](/img/structure/B14361399.png)
1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane is a triazine derivative known for its unique chemical structure and properties. This compound is characterized by the presence of three 3-methylphenyl groups attached to a triazinane core. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane typically involves the reaction of 1,3,5-triazine with 3-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane involves its interaction with specific molecular targets. The triazine core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene
- 1,3,5-Tris[(3-methylphenyl)phenylamino]triazine
- 1,3,5-Tris[(3-methylphenyl)phenylamino]pyridine
Uniqueness
1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane is unique due to its specific substitution pattern and the presence of the triazinane core. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific research and industrial applications.
Properties
CAS No. |
93665-83-9 |
|---|---|
Molecular Formula |
C27H33N3 |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
1,3,5-tris[(3-methylphenyl)methyl]-1,3,5-triazinane |
InChI |
InChI=1S/C27H33N3/c1-22-7-4-10-25(13-22)16-28-19-29(17-26-11-5-8-23(2)14-26)21-30(20-28)18-27-12-6-9-24(3)15-27/h4-15H,16-21H2,1-3H3 |
InChI Key |
QISRXQLCWDGTLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CN(CN(C2)CC3=CC=CC(=C3)C)CC4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane](/img/structure/B14361322.png)

![4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14361334.png)
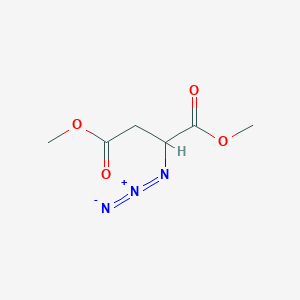
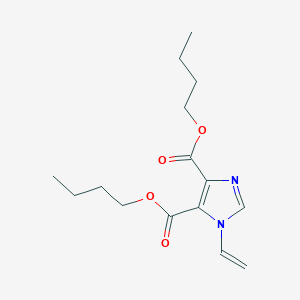
![N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea](/img/structure/B14361359.png)


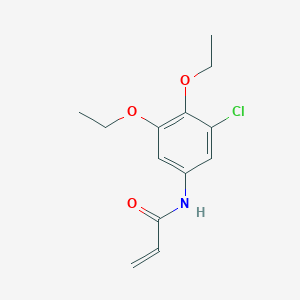
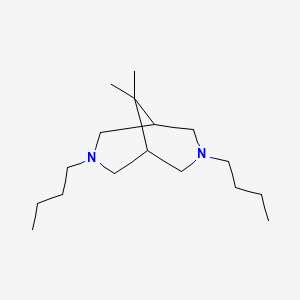
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)

![Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol](/img/structure/B14361394.png)
